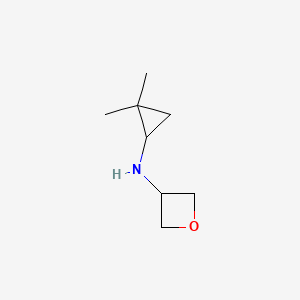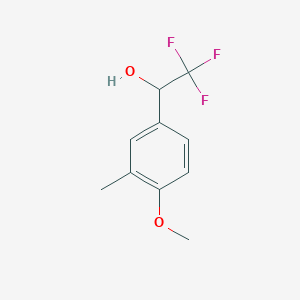
1-(4-Bromophenyl)ethane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C8H8BrClO2S. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethane-1-sulfonyl chloride group. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)ethane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzene with ethanesulfonyl chloride in the presence of a catalyst. The reaction typically occurs under mild conditions, with the use of a base such as pyridine to facilitate the formation of the sulfonyl chloride group.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated equipment. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromophenyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other derivatives.
Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfonamides or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include substituted phenyl derivatives, such as 1-(4-aminophenyl)ethane-1-sulfonyl chloride.
Oxidation Reactions: Products include sulfonic acids and other oxidized derivatives.
Reduction Reactions: Products include sulfonamides and other reduced compounds.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)ethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromophenyl)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, where the compound acts as an electrophilic reagent to form new bonds with nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
1-(4-Bromophenyl)ethane-1-sulfonyl chloride can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)ethane-1-sulfonyl chloride: Similar structure but with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)ethane-1-sulfonyl chloride: Similar structure but with a fluorine atom instead of bromine.
1-(4-Methylphenyl)ethane-1-sulfonyl chloride: Similar structure but with a methyl group instead of bromine.
Uniqueness: The presence of the bromine atom in this compound imparts unique reactivity and properties compared to its analogs. Bromine is a larger and more polarizable atom than chlorine or fluorine, which can influence the compound’s reactivity and interactions in chemical reactions.
Propiedades
Fórmula molecular |
C8H8BrClO2S |
|---|---|
Peso molecular |
283.57 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H8BrClO2S/c1-6(13(10,11)12)7-2-4-8(9)5-3-7/h2-6H,1H3 |
Clave InChI |
OJEMMCVJACBAPY-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)Br)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(N-hydroxy-C-methylcarbonimidoyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11721818.png)
![4-[(E)-N'-hydroxycarbamimidoyl]-N,N-dimethylbenzamide](/img/structure/B11721820.png)









